n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine typically involves the reaction of 1-benzothiophen-3-ylmethylamine with hydroxylamine under specific conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction is conducted under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: In chemistry, n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive molecules.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The medicinal applications of this compound are being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Benzothiophen-3-ylmethylamine: A closely related compound with similar structural features.
1-Benzothiophen-3-ylmethanol: Another benzothiophene derivative with a hydroxyl group instead of the amino group.
1-Benzothiophen-3-ylmethyl chloride: A chlorinated derivative of the compound.
Uniqueness: n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine stands out due to its specific combination of the benzothiophene core and the hydroxylamine functional group. This unique structure imparts distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NOS/c11-10-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10-11H,5H2 |
InChI Key |
KHHWMFTXULJLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.